molecular formula C31H42O2 B1239073 Menahydroquinone-4 CAS No. 39776-45-9

Menahydroquinone-4

Cat. No.: B1239073
CAS No.: 39776-45-9
M. Wt: 446.7 g/mol
InChI Key: NIOZAZRLJCBEGX-GHDNBGIDSA-N
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Description

It serves as a cofactor for gamma-glutamyl carboxylase, an enzyme that catalyzes the post-transcriptional carboxylation of vitamin K-dependent proteins . This compound is essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: Menahydroquinone-4 can be synthesized through the reduction of menaquinone-4. One common method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation of the product .

Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the fermentation of specific bacterial strains to produce menaquinone-4, followed by chemical reduction to obtain this compound. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Menahydroquinone-4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Menahydroquinone-4 has a wide range of scientific research applications:

Mechanism of Action

Menahydroquinone-4 exerts its effects primarily through its role as a cofactor for gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, converting them into gamma-carboxyglutamic acid. This modification is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and other critical processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Menahydroquinone-4 is unique compared to other similar compounds due to its fully reduced state and its specific role as a cofactor for gamma-glutamyl carboxylase. Similar compounds include:

This compound stands out due to its specific biochemical role and its potential therapeutic applications in various medical conditions.

Properties

IUPAC Name

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20,32-33H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOZAZRLJCBEGX-GHDNBGIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39776-45-9
Record name Menahydroquinone-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039776459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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